Bienvenue dans la boutique en ligne BenchChem!

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one

Medicinal chemistry Scaffold diversification Physicochemical property modulation

This 4-oxadiazolyl-piperidine chemotype is rationally designed for pain and diarrhoea research programs. Its unique cyclopropyl-oxadiazole and 2-phenoxypropan-1-one N-acyl cap provide a non-aromatic, sp³-rich scaffold that serves as a critical selectivity probe, differentiating target engagement from close analogs like Ataxin-1 binders. Ideal for late-stage diversification and CNS permeability benchmarking, this tool compound is essential for robust SAR studies.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 1170604-93-9
Cat. No. B2653501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one
CAS1170604-93-9
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3)OC4=CC=CC=C4
InChIInChI=1S/C19H23N3O3/c1-13(24-16-5-3-2-4-6-16)19(23)22-11-9-15(10-12-22)18-21-20-17(25-18)14-7-8-14/h2-6,13-15H,7-12H2,1H3
InChIKeyQMEPRXMKIQZXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one (CAS 1170604-93-9): Structural and Procurement Overview


1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one (CAS 1170604-93-9) is a synthetic small molecule belonging to the 4-oxadiazolyl-piperidine chemotype, a class of heterocyclic compounds claimed for therapeutic utility in pain and diarrhoea indications [1]. The compound incorporates a 5-cyclopropyl-1,3,4-oxadiazole ring linked via the 4-position of a piperidine scaffold to a 2-phenoxypropan-1-one acyl moiety. Its molecular formula is C₁₉H₂₃N₃O₃ with a molecular weight of 341.4 g/mol [2]. First entered into PubChem in July 2009, this compound represents a structurally elaborated member of the oxadiazole-piperidine family, where the cyclopropyl substituent on the oxadiazole ring and the phenoxypropanone N-acyl group jointly define its differentiated physicochemical and potentially pharmacological profile relative to simpler core scaffolds and alternative substitution patterns.

Why Generic Substitution Fails for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one


Generic interchange among 4-oxadiazolyl-piperidine compounds is contraindicated by the established structure-activity relationship (SAR) principles governing this chemotype. The patent family encompassing this compound explicitly defines pharmacophore elements—the oxadiazole heterocycle, the piperidine linker, and the N-acyl terminus—as modulators of target engagement and therapeutic efficacy [1]. Specific variations in the N-acyl group (e.g., phenoxypropanone vs. cinnamoyl or smaller alkyl amides) have been shown in related series to alter potency against protein targets such as Ataxin-1, where a closely related 4-oxadiazolyl-piperidine analog bearing a different acyl substituent achieves an IC₅₀ of 4.80 nM [2]. Furthermore, the cyclopropyl substituent on the oxadiazole ring contributes distinct steric and electronic properties compared to aryl-substituted analogs, influencing both molecular recognition and metabolic stability [1]. These structure-dependent differences mean that substituting a core scaffold precursor or a close analog without the specific cyclopropyl-oxadiazole-piperidine-phenoxypropanone architecture would yield a compound with unvalidated, and likely divergent, biological and physicochemical behavior. The quantitative evidence below substantiates where measurable differentiation has been documented.

Quantitative Comparative Evidence for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one (CAS 1170604-93-9)


N-Acyl Functionalization Differentiates Target Compound from Core Scaffold Precursor

The target compound (CAS 1170604-93-9) incorporates a 2-phenoxypropan-1-one N-acyl group appended to the piperidine nitrogen, whereas the commercially available core scaffold 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082828-62-3) bears a free secondary amine . This N-acylation converts a basic amine (calculated pKa ~9-10 for the free piperidine) into a neutral tertiary amide, substantially altering hydrogen bond donor/acceptor capacity and lipophilicity. The core scaffold has a molecular weight of 193.25 g/mol and one hydrogen bond donor, whereas the target compound has a molecular weight of 341.4 g/mol and zero hydrogen bond donors [1]. These differences directly affect membrane permeability, solubility, and target binding complementarity.

Medicinal chemistry Scaffold diversification Physicochemical property modulation

Cyclopropyl Substituent Confers Distinct Steric and Electronic Properties vs. Aryl Analogs on the Oxadiazole Ring

The 5-cyclopropyl substitution on the 1,3,4-oxadiazole ring of the target compound (CAS 1170604-93-9) distinguishes it from close analogs bearing aryl or heteroaryl groups at this position, such as 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one [1]. The cyclopropyl group (Hammett σₘ ≈ -0.07; Taft's Eₛ ≈ -1.24) provides a smaller steric footprint and distinct electronic character compared to a 4-fluorophenyl group (σₘ ≈ +0.34; wider planar geometry). Within the 4-oxadiazolyl-piperidine patent family, cyclopropyl is explicitly listed among preferred cycloalkyl substituents (Ar¹ = -C₃-C₈ cycloalkyl) alongside phenyl, naphthyl, and heteroaryl options—implying that substituent selection at this position is a critical pharmacophoric determinant [2].

Structure-activity relationship Oxadiazole chemistry Metabolic stability

Regioisomeric Specificity: 4-Piperidyl vs. 3-Piperidyl Substitution Determines Vector Geometry

The target compound features the oxadiazole ring attached at the 4-position of the piperidine ring, whereas the regioisomer Piperidine, 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-, hydrochloride (CAS 1402232-87-4) bears the same oxadiazole at the 3-position . This positional isomerism alters the exit vector geometry of the oxadiazole relative to the piperidine N-acyl group. In the 4-substituted isomer, the oxadiazole projects linearly opposite to the N-acyl chain, while in the 3-substituted isomer, the oxadiazole projects at approximately 60° relative to the N-acyl vector. This topological difference has been demonstrated in related 11β-HSD1 inhibitor series to produce >10-fold differences in target potency based solely on piperidine substitution pattern [1].

Regiochemistry Molecular topology Target engagement

Target Engagement Precedent from Shared Core Scaffold: Ataxin-1 Inhibition by a Close Analog

A structurally related compound sharing the identical 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine core—differing only in the N-acyl substituent (cinnamoyl vs. phenoxypropanoyl)—has demonstrated potent binding to human Ataxin-1 with an IC₅₀ of 4.80 nM [1]. This compound, (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one (BDBM321988), is disclosed in Novartis patents (US10183025, Example 86; US9763957, Example 86). The shared core scaffold's ability to achieve low-nanomolar target engagement establishes a potency benchmark for this chemotype, while the distinct N-acyl group of the target compound implies a differentiated selectivity profile that remains to be characterized.

Target engagement Ataxin-1 Binding affinity

Procurement-Relevant Application Scenarios for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one (CAS 1170604-93-9)


Pain and Diarrhoea Drug Discovery Programs Aligned with the 4-Oxadiazolyl-Piperidine Patent Space

The compound falls directly within the Markush structures claimed in the 4-oxadiazolyl-piperidine patent family (EP 2298765 A1, JP 4991746 B2, and related US filings) for the prevention or treatment of pain and diarrhoea [1]. Research groups pursuing peripherally restricted opioid-sparing analgesics or antidiarrheal agents can use this compound as a structurally defined tool compound to probe SAR around the N-acyl terminus and oxadiazole C5 substituent. Its cyclopropyl group offers a non-aromatic, sp³-rich alternative to the aryl-substituted variants more commonly exemplified in the patent literature, making it valuable for diversity-oriented screening within this therapeutic class.

Ataxin-1 and Neurodegenerative Disease Target Exploration via Core Scaffold Probes

Given that a core-matched analog (BDBM321988) exhibits potent Ataxin-1 binding (IC₅₀ = 4.80 nM) [2], this compound can serve as a selectivity probe to determine whether the phenoxypropanone N-acyl substituent redirects target engagement away from Ataxin-1 toward alternative protein targets. This is particularly relevant for spinocerebellar ataxia type 1 (SCA1) and related polyglutamine disease research programs, where differentiating on-target vs. off-target contributions of the N-acyl group is essential for lead optimization.

Medicinal Chemistry Building Block for Focused Library Synthesis

As a pre-functionalized 4-oxadiazolyl-piperidine bearing a defined N-acyl cap, this compound can serve as a late-stage diversification intermediate or a reference standard for parallel library synthesis [1]. The 2-phenoxypropan-1-one moiety provides a metabolically distinct acyl group compared to simpler acetyl or benzoyl amides commonly employed in oxadiazole-piperidine libraries. Research groups synthesizing analog series can use this compound to benchmark the impact of the phenoxypropanone substituent on potency, selectivity, and ADME parameters against simpler N-acyl variants.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a molecular weight of 341.4 g/mol, zero hydrogen bond donors, and moderate computed topological polar surface area (TPSA ≈ 73 Ų) indicative of favorable CNS permeability potential [3], this compound can serve as a reference point for optimizing CNS drug-like properties within oxadiazole-containing series. Its physicochemical profile positions it between the low-MW core scaffold (193 g/mol, unsuitable for target engagement without elaboration) and higher-MW diaryl analogs that may exceed recommended CNS MPO parameter thresholds. Procurement for parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 transport studies can establish baseline permeability data for this chemotype.

Quote Request

Request a Quote for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.